Tert-butyl 3,4,5-trifluorobenzoate
Overview
Description
Tert-butyl 3,4,5-trifluorobenzoate: is an organic compound that belongs to the class of benzoates, which are esters of benzoic acid. This compound is characterized by the presence of three fluorine atoms attached to the benzene ring and a tert-butyl group attached to the ester functional group. The molecular formula of this compound is C11H11F3O2. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Esterification: One common method for preparing tert-butyl 3,4,5-trifluorobenzoate involves the esterification of 3,4,5-trifluorobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification: Another method involves the transesterification of methyl 3,4,5-trifluorobenzoate with tert-butyl alcohol in the presence of a base catalyst such as sodium methoxide or potassium tert-butoxide. This reaction is usually performed at elevated temperatures to drive the equilibrium towards the formation of the desired ester.
Industrial Production Methods: Industrial production of this compound often employs continuous flow microreactor systems, which offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 3,4,5-trifluorobenzoate can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms on the benzene ring. Common nucleophiles include amines, thiols, and alkoxides.
Reduction Reactions: The ester functional group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can also undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Substitution: Formation of substituted benzoates with various nucleophiles.
Reduction: Formation of 3,4,5-trifluorobenzyl alcohol.
Oxidation: Formation of 3,4,5-trifluorobenzoic acid.
Scientific Research Applications
Chemistry: Tert-butyl 3,4,5-trifluorobenzoate is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds
Biology and Medicine: In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the effects of fluorine substitution on biological activity. It is also used in the development of fluorinated pharmaceuticals, where the presence of fluorine can improve drug efficacy and metabolic stability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its fluorinated structure imparts desirable properties such as increased thermal stability, chemical resistance, and hydrophobicity to the final products .
Mechanism of Action
The mechanism of action of tert-butyl 3,4,5-trifluorobenzoate involves its interaction with molecular targets through various pathways. The presence of fluorine atoms on the benzene ring enhances the compound’s ability to participate in hydrogen bonding and dipole-dipole interactions. These interactions can influence the compound’s binding affinity to enzymes, receptors, and other biological macromolecules. Additionally, the tert-butyl group provides steric hindrance, which can affect the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Methyl 3,4,5-trifluorobenzoate: Similar to tert-butyl 3,4,5-trifluorobenzoate but with a methyl ester group instead of a tert-butyl group.
Ethyl 3,4,5-trifluorobenzoate: Similar to this compound but with an ethyl ester group.
Propyl 3,4,5-trifluorobenzoate: Similar to this compound but with a propyl ester group.
Uniqueness: this compound is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and selectivity. The tert-butyl group also imparts increased hydrophobicity and thermal stability compared to its methyl, ethyl, and propyl analogs .
Properties
IUPAC Name |
tert-butyl 3,4,5-trifluorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-11(2,3)16-10(15)6-4-7(12)9(14)8(13)5-6/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULGYXGCRHVJAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.